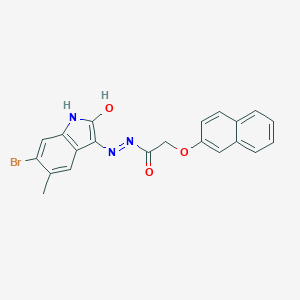![molecular formula C18H17BrN4O3 B465609 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465609.png)
N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a brominated indole core, which is known to enhance its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the bromination of the indole core. The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the indole core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various oxo-derivatives, amine derivatives, and substituted indole compounds, each with unique biological activities.
科学的研究の応用
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
作用機序
The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole core enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. This compound is particularly effective in disrupting cellular processes in cancer cells, making it a promising candidate for anticancer drug development.
類似化合物との比較
Similar Compounds
6-Bromo-2-methylindole: Shares the brominated indole core but lacks the methoxyphenyl and acetohydrazide groups.
2-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the indole core.
Indole-3-carboxaldehyde: Features the indole core but with a different functional group.
Uniqueness
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of a brominated indole core with methoxyphenyl and acetohydrazide groups. This unique structure enhances its biological activity and makes it a versatile compound for various scientific research applications.
特性
分子式 |
C18H17BrN4O3 |
|---|---|
分子量 |
417.3g/mol |
IUPAC名 |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C18H17BrN4O3/c1-10-7-11-14(8-12(10)19)21-18(25)17(11)23-22-16(24)9-20-13-5-3-4-6-15(13)26-2/h3-8,20-21,25H,9H2,1-2H3 |
InChIキー |
YTHDIGBAIVTCML-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O |
正規SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(3E)-4-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(4-ETHOXYPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B465576.png)
![N-(2,4-dimethylphenyl)-4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide](/img/structure/B465594.png)
![4-[(3,4-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465601.png)
![4-[(4-iodophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465603.png)
![4-({4-[(diethylamino)sulfonyl]phenyl}hydrazono)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465604.png)
![3-methyl-5-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465608.png)

![4-Bromo-2-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465646.png)

![2,4-Dichloro-6-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465648.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide](/img/structure/B465655.png)

![2-[(3-Methyl-5-oxo-4-pyrazolyl)hydrazo]benzonitrile](/img/structure/B465686.png)
![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)
